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molecular formula C4H8N2O2S B8338499 methyl N-(amino-methylsulfanyl-methylidene)carbamate

methyl N-(amino-methylsulfanyl-methylidene)carbamate

Cat. No. B8338499
M. Wt: 148.19 g/mol
InChI Key: MMBDAJMDNVQFDV-UHFFFAOYSA-N
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Patent
US04026936

Procedure details

5 ml. of water and 1.9 ml. of dimethyl sulfate were added to 1.52 g. of thiourea (20 mmol). The mixture was stirred for about 3 mins. (until the initial heat evolution had subsided). The clear solution was then heated on a steam bath for 1 hour with stirring. The solution was cooled to about 20° C. and surrounded by a water bath (18° -22° C.). Freshly distilled methyl chloroformate (3.1 ml., 40 mmol) was added all at once followed by dropwise addition of 25 ml. of 10% aqueous sodium hydroxide over a period of 30 mins. The resulting product was isolated by extraction with methylene chloride and concentrated in vacuo to give an oily yellow solid which crystallized from ether as white prisms, mp. 97° -100° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(OC)(O[CH3:5])(=O)=O.[NH2:8][C:9]([NH2:11])=[S:10].Cl[C:13]([O:15][CH3:16])=[O:14].[OH-].[Na+]>C(Cl)Cl.O>[CH3:16][O:15][C:13]([NH:8][C:9](=[NH:11])[S:10][CH3:5])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
3.1 mL
Type
reactant
Smiles
ClC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for about 3 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(until the initial heat evolution
TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was then heated on a steam bath for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
surrounded by a water bath
CUSTOM
Type
CUSTOM
Details
(18° -22° C.)
ADDITION
Type
ADDITION
Details
all at once followed by dropwise addition of 25 ml
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oily yellow solid which
CUSTOM
Type
CUSTOM
Details
crystallized from ether as white prisms, mp. 97° -100° C.

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
Smiles
COC(=O)NC(SC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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